

Usp28-IN-4 off-target effects on USP25

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Compound of Interest

Compound Name: Usp28-IN-4

Cat. No.: B12399517

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Usp28-IN-4 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of **Usp28-IN-4** on USP25. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is **Usp28-IN-4** and what is its primary target?

Usp28-IN-4 is a small molecule inhibitor of Ubiquitin-Specific Peptidase 28 (USP28). It exhibits potent inhibitory activity against USP28 with a reported IC₅₀ value of 0.04 μ M.[1] USP28 is a deubiquitinating enzyme (DUB) that plays a crucial role in stabilizing various oncoproteins, making it an attractive target in cancer therapy.

Q2: Does **Usp28-IN-4** have off-target effects on USP25?

While specific quantitative data for the inhibition of USP25 by **Usp28-IN-4** is not consistently reported in the public domain, there is substantial evidence to suggest a high likelihood of off-target activity against USP25. USP28 and USP25 are closely related homologs, sharing a high degree of sequence and structural similarity in their catalytic domains, particularly at the inhibitor binding sites.[2] Several other potent USP28 inhibitors have been characterized as dual inhibitors of both USP25 and USP28.[3][4][5][6]

Q3: Why is there a high potential for **Usp28-IN-4** to inhibit USP25?

The cross-reactivity of inhibitors between USP28 and USP25 stems from the highly conserved nature of the pocket where these small molecules bind.[2] Structural analyses of USP28 and USP25 in complex with dual inhibitors have revealed that the binding cleft is nearly identical between the two enzymes. This structural similarity makes it challenging to develop highly selective inhibitors.

Q4: What are the implications of dual USP28/USP25 inhibition in my experiments?

Inhibition of USP25 can have significant biological consequences that may confound the interpretation of experimental results aimed at studying USP28-specific functions. USP25 is involved in various cellular processes, including immune signaling. Therefore, any observed phenotype when using **Usp28-IN-4** could be a result of inhibiting USP28, USP25, or both. It is crucial to design experiments that can dissect these possibilities.

Troubleshooting Guide

Issue 1: Observing a phenotype that is inconsistent with known USP28 function.

- Possible Cause: The observed effect may be due to the inhibition of USP25.
- Troubleshooting Steps:
 - Validate with a structurally different USP28 inhibitor: If possible, use a USP28 inhibitor with a different chemical scaffold that has a known selectivity profile. If the phenotype persists, it is more likely to be an on-target effect of USP28 inhibition.
 - USP25 Knockdown/Knockout: In a cell-based model, perform experiments in cells where USP25 has been genetically depleted (e.g., using siRNA, shRNA, or CRISPR). If the phenotype observed with **Usp28-IN-4** is diminished or absent in USP25-depleted cells, it strongly suggests an off-target effect.
 - Rescue Experiment: If a known substrate of USP25 is affected by **Usp28-IN-4** treatment, attempt a rescue experiment by overexpressing a catalytically inactive form of USP25 to see if the phenotype can be reversed.

Issue 2: Difficulty in rationalizing the dose-response curve.

- Possible Cause: The dose-response curve may be a composite of the inhibition of both USP28 and USP25, which may have different sensitivities to the inhibitor.
- Troubleshooting Steps:
 - Determine IC50 for USP25: If feasible, perform an in vitro deubiquitinase assay to determine the IC50 of **Usp28-IN-4** against USP25. This will provide quantitative data on its potency against the potential off-target.
 - Correlate with Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to assess the engagement of both USP28 and USP25 by **Usp28-IN-4** in cells at different concentrations.

Quantitative Data

The following tables summarize the inhibitory activity of **Usp28-IN-4** and other relevant dual USP28/USP25 inhibitors.

Table 1: Inhibitory Activity of **Usp28-IN-4**

Target	IC50 (μM)	Selectivity Notes
USP28	0.04[1]	High selectivity reported over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[1] Data for USP25 is not specified.
USP25	Not Reported	High potential for inhibition due to homology with USP28.

Table 2: Inhibitory Activity of Other Dual USP28/USP25 Inhibitors

Inhibitor	USP28 IC50 (μM)	USP25 IC50 (μM)	Reference
AZ1	0.7	0.62	[6]
AZ2	0.9	0.9	[5]
Vismodegib	4.41	1.42	[7][8]

Table 3: Physicochemical Properties of **Usp28-IN-4**

Property	Value
Molecular Weight	461.36 g/mol
Formula	C22H18Cl2N2O3S
Appearance	Solid
Solubility	DMSO: 10 mg/mL (21.68 mM)

Experimental Protocols

Protocol 1: In Vitro Deubiquitinase (DUB) Assay for IC50 Determination

This protocol describes a general method to determine the IC50 of an inhibitor against a purified DUB enzyme using a fluorogenic substrate.

Materials:

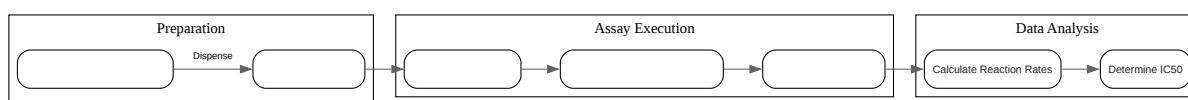
- Purified recombinant human USP28 and USP25 enzymes.
- **Usp28-IN-4** inhibitor.
- Fluorogenic substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine110).
- Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).
- 384-well black assay plates.
- Plate reader capable of fluorescence measurement.

Method:

- Prepare a serial dilution of **Usp28-IN-4** in DMSO, and then dilute further in assay buffer to the desired final concentrations.

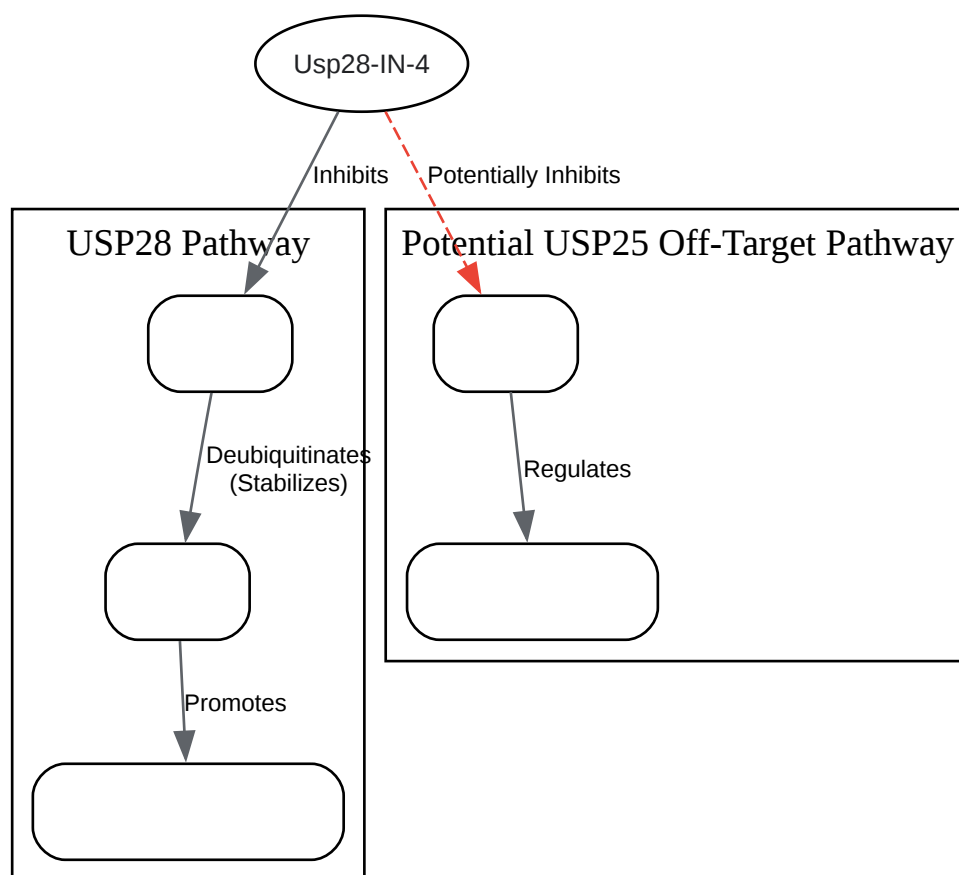
- Add a fixed concentration of purified USP28 or USP25 enzyme to each well of the 384-well plate.
- Add the diluted **Usp28-IN-4** or DMSO (vehicle control) to the wells containing the enzyme and pre-incubate for 15-30 minutes at room temperature.
- Initiate the reaction by adding the fluorogenic substrate to each well.
- Immediately begin monitoring the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
- Calculate the initial reaction rates (V) for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations



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Caption: Workflow for IC₅₀ determination of **Usp28-IN-4**.



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Caption: **Usp28-IN-4** mechanism and potential off-target pathway.

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